molecular formula C14H22BrN3O B10941504 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cycloheptylpropanamide

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cycloheptylpropanamide

Cat. No.: B10941504
M. Wt: 328.25 g/mol
InChI Key: QNDGDVBIWKVGAW-UHFFFAOYSA-N
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Description

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEPTYLPROPANAMIDE is a synthetic organic compound characterized by the presence of a brominated pyrazole ring and a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEPTYLPROPANAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Attachment of the Cycloheptyl Group: The brominated pyrazole is then reacted with cycloheptylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEPTYLPROPANAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEPTYLPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEPTYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring can interact with enzymes or receptors, modulating their activity. The cycloheptyl group may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol: A similar compound with a hydroxyl group instead of the cycloheptyl group.

    3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid: A related compound with a carboxylic acid group.

Uniqueness

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEPTYLPROPANAMIDE is unique due to the presence of the cycloheptyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C14H22BrN3O

Molecular Weight

328.25 g/mol

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)-N-cycloheptylpropanamide

InChI

InChI=1S/C14H22BrN3O/c1-11-13(15)10-18(17-11)9-8-14(19)16-12-6-4-2-3-5-7-12/h10,12H,2-9H2,1H3,(H,16,19)

InChI Key

QNDGDVBIWKVGAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CCC(=O)NC2CCCCCC2

Origin of Product

United States

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